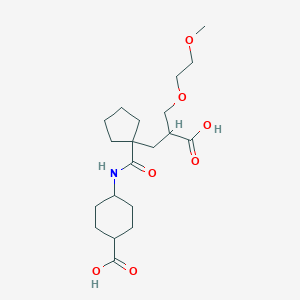
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.
Mécanisme D'action
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid works by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in a variety of physiological processes.
Effets Biochimiques Et Physiologiques
The increased levels of GABA resulting from 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid inhibition of GABA aminotransferase can have a range of effects on the brain and body. These include anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function and reductions in symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase. However, there are also limitations to its use, including the need for careful dosing due to its potent effects and the potential for off-target effects on other enzymes or neurotransmitters.
Orientations Futures
There are many potential future directions for research on 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid and its therapeutic applications. These include further studies on its effects on different neurological and psychiatric disorders, as well as investigations into its potential as a treatment for addiction and other substance use disorders. Additionally, research could explore the potential for 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid to be used in combination with other drugs or therapies to enhance its effects or reduce potential side effects.
Méthodes De Synthèse
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid is synthesized through a multi-step process involving the reaction of several different chemicals. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Research has shown that 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and analgesic effects. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Propriétés
Numéro CAS |
123898-42-0 |
|---|---|
Nom du produit |
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid |
Formule moléculaire |
C20H33NO7 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
4-[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Clé InChI |
ACZWIDANLCXHBM-UHFFFAOYSA-N |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
SMILES canonique |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Synonymes |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
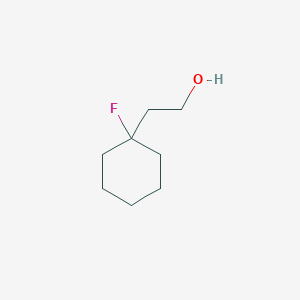
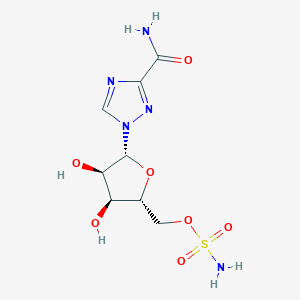
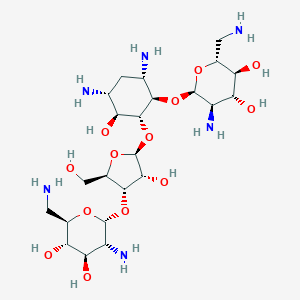
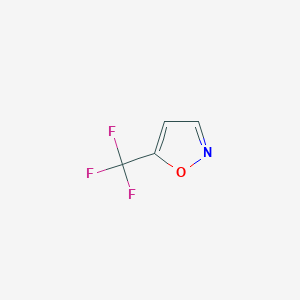
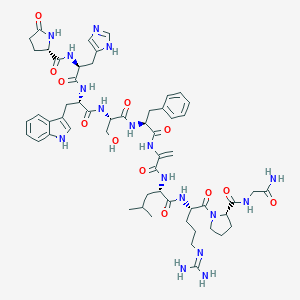
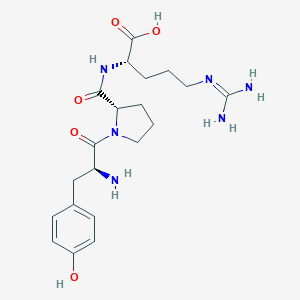


![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

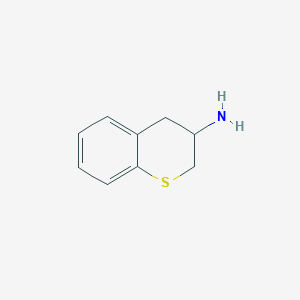

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)